[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride
Description
[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride (CAS 50709-35-8) is a substituted hydrazine derivative with the molecular formula C₇H₈Cl₂N₂·HCl (monoisotopic mass: 213.98 g/mol) . Its structure features a 2,5-dichlorophenyl group attached to a methylhydrazine backbone, protonated as a hydrochloride salt. The compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for heterocyclic compounds and enzyme inhibitors . Its electron-withdrawing chlorine substituents enhance stability and influence reactivity in nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
(2,5-dichlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXPZLLTYZMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379462-58-4 | |
| Record name | [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride typically involves:
- Formation of the dichlorophenylmethyl hydrazine intermediate via reaction of the corresponding dichlorobenzyl halide or dichlorobenzyl derivative with hydrazine.
- Conversion of the free hydrazine derivative into its hydrochloride salt by treatment with hydrochloric acid.
The key challenge is the selective formation of the hydrazine linkage without side reactions and obtaining the hydrochloride salt in high purity and yield.
Preparation of Dichlorophenyl Hydrazine Derivatives
Patent CN107033021A describes a preparation method for 2,4-dichlorophenyl hydrazines that can be adapted for 2,5-dichlorophenyl analogs, involving a ketazine-mediated reaction with dichloroanilines:
- Reaction Scheme : 2,4-dichloroaniline reacts with acetone azine (ketazine) and water under controlled heating (120–130 °C) with stirring.
- Process Details :
- Molar ratio of 2,4-dichloroaniline to ketazine: 1:1.5–2
- Molar ratio of 2,4-dichloroaniline to water: 1:3–4
- Gas produced during the reaction is passed through a rectifying column to reclaim acetone and ammonia.
- After reaction completion, vacuum distillation removes water and ketazine.
- The solid product is washed with absolute ethanol and dried to yield the dichlorophenyl hydrazine.
This method avoids the traditional diazotization and reduction steps, simplifying the process, reducing by-products, and lowering costs. The reaction is environmentally friendly and scalable for industrial production.
| Parameter | Value |
|---|---|
| Reaction temperature | 120–130 °C |
| Molar ratio (aniline:ketazine) | 1:1.5–2 |
| Molar ratio (aniline:water) | 1:3–4 |
| Purification | Vacuum distillation, ethanol wash |
| Advantages | Fewer steps, high yield, low waste |
This approach likely can be adapted for 2,5-dichlorophenyl derivatives by substituting the 2,4-dichloroaniline with 2,5-dichloroaniline, considering similar chemical reactivity.
Hydrazine Hydrochloride Formation
The conversion of the hydrazine intermediate to the hydrochloride salt is typically performed by treatment with hydrochloric acid in a controlled manner to obtain the crystalline hydrochloride salt.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Ketazine-mediated reaction with dichloroaniline (Patent CN107033021A) | Direct reaction of dichloroaniline with ketazine and water at 120–130 °C | Simplified process, fewer steps, high yield, low environmental impact | Specific to 2,4-dichlorophenyl; adaptation needed for 2,5-isomer |
| Traditional diazotization and reduction | Diazotization of dichloroaniline followed by reduction | Established method | Requires low temperature, complex control, generates by-products |
| Hydrazine hydrochloride salt formation via acid treatment | Acid-base reaction to form hydrochloride salt | Straightforward, high purity salt | Requires careful control to avoid decomposition |
Research Findings and Notes
- The ketazine method is superior to diazotization-reduction routes in terms of operational simplicity, equipment requirements, and environmental considerations.
- Reaction temperature control is critical to avoid side reactions and ensure complete conversion.
- Recovery and recycling of acetone and ammonia improve process economics.
- The molar ratios of reactants significantly influence yield and purity.
- Adaptation of the 2,4-dichlorophenyl hydrazine preparation method to 2,5-dichlorophenyl derivatives is plausible given structural similarities but requires experimental validation.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Azides, nitroso derivatives.
Reduction: Amines, reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also interact with cellular components, leading to the formation of reactive intermediates that can modify biological molecules and affect cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural Analogues
Substituted Phenylhydrazine Hydrochlorides
Key Observations :
- Chlorine vs. Methyl Substituents : Chlorinated derivatives (e.g., 2,5-dichloro) exhibit higher electrophilicity compared to methyl-substituted analogues (e.g., 2,4-dimethyl), making them more reactive in coupling reactions .
- Dihydrochloride Salts: (2-Phenylethyl)hydrazine dihydrochloride shows enhanced solubility in polar solvents compared to monohydrochloride derivatives .
Fluorinated Analogues
*Similarity scores based on structural and electronic overlap with the target compound .
Physicochemical Properties
*Estimated based on structural analogues .
Biological Activity
[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride is a compound that has garnered interest in various fields of biological and chemical research. This article explores its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈Cl₂N₂
- SMILES : C1=CC(=C(C=C1Cl)CNN)Cl
- InChI : InChI=1S/C7H8Cl2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2
The biological activity of this compound primarily involves its interaction with various biomolecules. The compound can act as an enzyme inhibitor , binding to active sites and modifying enzyme activity. This interaction leads to the formation of reactive intermediates that can alter cellular processes and affect the function of biological molecules.
Major Biochemical Interactions
- Oxidation Products : Azides and nitroso derivatives.
- Reduction Products : Amines and reduced hydrazine derivatives.
- Substitution Reactions : Substituted phenyl derivatives.
Applications in Scientific Research
This compound is utilized across several domains:
- Organic Synthesis : It serves as a reagent for preparing heterocyclic compounds.
- Biological Studies : The compound is employed in enzyme inhibition studies and as a precursor for synthesizing biologically active molecules.
- Industrial Use : It finds applications in the production of dyes and agrochemicals.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antifungal Properties : Similar hydrazine derivatives have shown efficacy against various fungi, indicating potential applications in antifungal therapies .
- Antiviral Activity : Some related compounds have demonstrated antiviral effects against specific viral targets, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as lipoxygenase has been documented, with some derivatives showing up to 93% inhibition at concentrations as low as 10 μM .
Study 1: Antifungal Activity
A study investigated the antifungal properties of hydrazine derivatives similar to this compound. The results indicated that certain derivatives effectively inhibited the growth of Candida albicans, achieving minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.125 mg/mL across different strains .
Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of hydrazides found that compounds with similar structures exhibited significant inhibitory effects against lipoxygenase. One specific derivative achieved a potency of 93% inhibition at a concentration of 10 μM .
Summary Table of Biological Activities
| Activity Type | Description | Potency/Effectiveness |
|---|---|---|
| Antifungal | Inhibition against C. albicans | MIC 0.0156–0.125 mg/mL |
| Enzyme Inhibition | Lipoxygenase inhibition | Up to 93% at 10 μM |
| Antiviral | Potential activity against specific viral targets | Not quantified |
Q & A
Q. How can researchers optimize the synthesis of [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Refluxing in absolute ethanol with hydrazine hydrate (85%) for 5–6 hours under inert atmosphere (e.g., nitrogen) can enhance yield (82% reported for analogous hydrazide derivatives) .
- Purification: Evaporate solvent under reduced pressure, followed by recrystallization in ethanol or ethyl acetate. Filter and dry under vacuum (40–50°C) to isolate the hydrochloride salt .
- Troubleshooting: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry if unreacted starting material persists.
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) for purity assessment. Retention time comparisons with standards are critical .
- Spectroscopy:
- Elemental Analysis: Validate C, H, N, and Cl content (theoretical vs. experimental) to confirm stoichiometry .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis .
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free hydrazine or dichlorophenyl derivatives) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of [(2,5-dichlorophenyl)methyl]hydrazine derivatives, and how can they be validated experimentally?
Methodological Answer:
Q. How can computational modeling guide the design of [(2,5-dichlorophenyl)methyl]hydrazine derivatives for selective target binding?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites (e.g., thrombin’s S1 pocket). Prioritize derivatives with predicted ΔG < −8 kcal/mol .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between hydrazine NH and Asp189 in thrombin) and hydrophobic contacts with dichlorophenyl groups .
Q. How do researchers resolve contradictions in stability data for hydrazine hydrochloride derivatives under varying pH conditions?
Methodological Answer:
- pH-Dependent Studies: Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24 hours. Monitor degradation via HPLC and identify products (e.g., free hydrazine at pH > 10).
- Kinetic Modeling: Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and identify pH thresholds for instability .
Q. What strategies mitigate safety risks during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization: Adopt heterogeneous conditions (e.g., solid-liquid reactions) to minimize hydrazine vapor release. Use closed systems with scrubbers (e.g., 0.1 M HCl traps) .
- Waste Management: Neutralize hydrazine byproducts with hydrogen peroxide (30%) to convert to N₂ gas, reducing hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
